Methyl N-(1-naphthyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5449-00-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
InChI Key |
IZPAJCSXPWFEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Chemistry and Methodologies for Methyl N 1 Naphthyl Carbamate
Established Synthetic Routes to Methyl N-(1-naphthyl)carbamate
The traditional and most direct methods for synthesizing this compound rely on the reaction of a naphthol precursor with a methyl isocyanate source. These routes are well-documented and form the basis of industrial production.
Direct Condensation Reactions with Methyl Isocyanate
The primary industrial method for producing N-methyl carbamates, including this compound, is the direct condensation reaction of the corresponding alcohol with methyl isocyanate. google.com In this case, 1-naphthol (B170400) is reacted with methyl isocyanate. evitachem.comwikipedia.org This reaction is typically conducted in an inert solvent. google.com
The process involves the nucleophilic attack of the hydroxyl group of 1-naphthol on the electrophilic carbonyl carbon of methyl isocyanate. To facilitate this, a basic catalyst is often employed. google.com The reaction is generally exothermic and requires careful temperature control to minimize the formation of by-products. A patent for a similar process specifies that the molar ratio of the phenol (B47542) or naphthol to methyl isocyanate is ideally maintained between 1.0:1 and 1.1:1 to ensure efficient conversion. google.com
| Reactant | Role | Molar Ratio (Typical) |
| 1-Naphthol | Nucleophile | 1.0 |
| Methyl Isocyanate | Electrophile | 1.0 - 1.1 |
| Basic Catalyst | Facilitator | Catalytic amount |
| Inert Solvent | Medium | N/A |
Catalytic Approaches in this compound Synthesis
To enhance the efficiency, selectivity, and sustainability of the synthesis, various catalytic systems have been developed. These catalysts accelerate the reaction rate and can simplify product purification.
An important advancement in the synthesis of N-methyl carbamates is the use of anion exchange resins as catalysts. This method has been detailed in patented industrial processes for producing the closely related compound 1-naphthyl methylcarbamate (Carbaryl). The reaction involves passing a mixture of 1-naphthol and methyl isocyanate through a fixed bed of the resin catalyst. This setup allows for continuous production, which is a significant advantage for industrial-scale operations.
A key benefit of using a solid-phase catalyst like an anion exchange resin is the simplification of the work-up procedure. The catalyst does not become part of the reaction mixture, which facilitates its separation from the product and can lead to higher purity with less downstream processing. This approach has been shown to improve yields and reduce the level of impurities when compared to conventional batch methods.
The catalytic activity of anion exchange resins in carbamate (B1207046) synthesis is attributed to their functional groups. These resins typically contain tertiary polyamine (weak-base) or quaternary ammonium (B1175870) (strong-base) functional groups attached to a polymer backbone.
These basic groups play a crucial role in the reaction mechanism. They are thought to enhance the nucleophilicity of the phenolic hydroxyl group of 1-naphthol by deprotonation, forming a more reactive naphthoxide species. This species then readily attacks the methyl isocyanate. The resin also helps to stabilize the reaction intermediates, which further improves the efficiency of the reaction. The use of resins with quaternary ammonium groups, such as Amberlyst® A 26, has been reported in carbamate synthesis. mdpi.com
| Catalyst Type | Functional Group | Proposed Role |
| Anion Exchange Resin | Tertiary Polyamines (Weak Base) | Enhances nucleophilicity of 1-naphthol, stabilizes intermediates. |
| Anion Exchange Resin | Quaternary Ammonium (Strong Base) | Enhances nucleophilicity of 1-naphthol, stabilizes intermediates. |
Anion Exchange Resin Catalysis
Novel Synthetic Methodologies for this compound Precursors
Concerns over the high toxicity and volatility of methyl isocyanate have driven research into safer alternatives. These novel methodologies focus on creating precursors that can generate the desired carbamate functionality without the direct use of hazardous isocyanates.
N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent
A significant development in this area is the use of N-methyl carbamoylimidazole as a stable and safer substitute for methyl isocyanate. researchgate.netnih.govnih.gov This crystalline compound is water-stable and can be readily stored. researchgate.netnih.gov It is synthesized in high and often quantitative yields from the reaction of 1,1'-carbonyldiimidazole (B1668759) (CDI) with methylammonium (B1206745) chloride (MeNH₃Cl). nih.gov
The synthesis of N-methyl carbamates using this reagent involves the reaction of N-methyl carbamoylimidazole with an alcohol, such as 1-naphthol, in the presence of a base like triethylamine. researchgate.netnih.gov This reaction proceeds in good to excellent yields to form the final carbamate product. researchgate.netnih.gov A key advantage of this method is that it avoids the in-situ generation or handling of free methyl isocyanate, significantly improving laboratory safety. nih.govresearchgate.net The reactions are often clean, providing the desired N-methyl carbamates, ureas, or thiocarbamates with high purity. researchgate.net
| Precursor | Reactants for Precursor Synthesis | Key Features |
| N-Methyl Carbamoylimidazole | 1,1'-Carbonyldiimidazole (CDI), Methylammonium chloride | Crystalline, water-stable, safer equivalent to methyl isocyanate. researchgate.netnih.gov |
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound is a significant area of research, driven by the need to explore structure-activity relationships and develop new compounds with tailored properties. This section delves into the various synthetic strategies employed to create related naphthyl carbamate analogs, chiral derivatives, and the application of carbamate functionalities in broader synthetic contexts.
Synthesis of Related Naphthyl Carbamate Analogs
The synthesis of N-naphthyl carbamate analogs can be achieved through several established chemical routes. A common and straightforward method involves the reaction of a naphthol derivative with an appropriate isocyanate. For instance, the synthesis of N-4-iodophenyl(1-naphthyl)carbamate is accomplished by dissolving 1-naphthol and 4-iodophenyl isocyanate in an anhydrous solvent like toluene (B28343) under an inert atmosphere. google.com
Another widely used method is the reaction of an amine with a chloroformate. vulcanchem.com This approach is exemplified by the synthesis of ethyl N-(1-naphthyl)carbamate, where 1-naphthylamine (B1663977) is treated with ethyl chloroformate in the presence of a base such as pyridine. This method can be adapted to produce a variety of N-naphthyl carbamates by varying the alkyl or aryl group on the chloroformate. A similar reaction using methyl chloroformate has been reported to yield this compound with a yield of approximately 64%. vulcanchem.com
Furthermore, advancements in green chemistry have led to the development of continuous flow synthesis methods. One such method utilizes carbon dioxide as a carbonyl source in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to synthesize this compound with a high yield of 92% under optimized conditions. vulcanchem.com This approach offers a more sustainable alternative to traditional methods that often employ hazardous reagents like phosgene.
The following table summarizes various synthetic routes to N-naphthyl carbamate analogs:
| Product | Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Yield |
| N-4-iodophenyl(1-naphthyl)carbamate | 1-Naphthol | 4-Iodophenyl isocyanate | Toluene | - | - |
| Ethyl N-(1-naphthyl)carbamate | 1-Naphthylamine | Ethyl chloroformate | - | Pyridine | - |
| This compound | 1-Naphthylamine | Methyl chloroformate | - | - | ~64% |
| This compound | 1-Naphthylamine & CO2 | Isobutyl bromide | - | DBU | 92% |
Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis and chiral recognition. One approach involves the use of a chiral auxiliary, such as (R)-1-(1-naphthyl)ethylcarbamoyl group, to induce asymmetry in subsequent reactions. clockss.org
The synthesis of enantiomerically enriched chiral alkynylcarbinol derivatives has been achieved using a modified Carreira procedure. This involves the zinc-mediated addition of (trialkylsilyl)acetylene substrates to ynals in the presence of a chiral ligand like (-)- or (+)-N-methylephedrine. researchgate.net While not directly producing a chiral this compound, this methodology highlights a strategy for creating chiral centers in molecules containing a naphthyl group, which could be adapted for the synthesis of chiral carbamate derivatives.
Computational and NMR studies have been employed to investigate the chiral discrimination processes of C9 carbamate derivatives of dihydroquinine, specifically 9-O-[(S)- or (R)-1-(1-naphthyl)ethylcarbamate]dihydroquinine. researchgate.net These studies provide insights into the interaction mechanisms between the chiral carbamate and enantiomers of other molecules, which is crucial for the design of new chiral solvating agents and catalysts.
Application of O-Carbamate Directed Metalation Groups in Aromatic Synthesis
The aryl O-carbamate group (ArOAm) is a powerful directed metalation group (DMG) in organic synthesis, facilitating the selective functionalization of aromatic rings. researchgate.netacs.org This strategy, known as Directed Ortho Metalation (DoM), allows for the introduction of various substituents at the position ortho to the carbamate group. numberanalytics.com The O-carbamate group, particularly in the form of Ar-OCONEt2, is considered one of the strongest DMGs. researchgate.netacs.orguni-lj.si
The DoM process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
A significant advantage of the O-carbamate DMG is its ability to be transformed into other functional groups. For example, ortho-lithiated carbamates can undergo an anionic-Fries rearrangement to yield ortho-hydroxy amides. uwindsor.ca This rearrangement is particularly facile for N,N-dimethyl carbamates, which can rearrange even at low temperatures. uwindsor.ca
The following table illustrates the application of O-carbamate directed metalation in the synthesis of substituted aromatic compounds:
| Substrate | Reagents | Product |
| Naphthyl O-carbamate | 1) s-BuLi, TMEDA, THF, -78 °C; 2) Electrophile (E) | ortho-E-Naphthyl O-carbamate |
| Aryl O-diethylcarbamate | 1) s-BuLi, TMEDA, THF, -78 °C; 2) H2O | Aryl O-diethylcarbamate (stable) |
| Aryl O-dimethylcarbamate | 1) s-BuLi, TMEDA, THF, -78 °C; 2) H2O | ortho-Hydroxy-N,N-dimethylbenzamide (via rearrangement) |
This compound in Organic Protecting Group Chemistry
Carbamates are widely utilized as protecting groups for amines in organic synthesis due to their stability and the relative ease of their installation and removal under specific conditions. masterorganicchemistry.comorganic-chemistry.org The nitrogen atom in a carbamate is significantly less nucleophilic than in the parent amine, thereby protecting it from unwanted reactions. organic-chemistry.org
While this compound itself is not a common protecting group, the carbamate functionality is central to many widely used protecting groups such as tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The principles of carbamate protection are directly applicable to understanding the reactivity and stability of this compound.
The stability of the carbamate bond allows it to withstand a variety of reaction conditions, while its removal can be achieved selectively. For example, the Boc group is typically removed with strong acid, the Cbz group by catalytic hydrogenation, and the Fmoc group with a mild base. masterorganicchemistry.com This "orthogonal" deprotection strategy is crucial in multi-step syntheses, particularly in peptide chemistry. organic-chemistry.org The knowledge of these deprotection methods can be applied to reactions involving the cleavage of the carbamate bond in this compound or its derivatives.
The following table summarizes common carbamate protecting groups and their removal conditions:
| Protecting Group | Abbreviation | Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (H2, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) |
Degradation Pathways and Environmental Chemistry of Methyl N 1 Naphthyl Carbamate
Biodegradation Mechanisms of Methyl N-(1-naphthyl)carbamate
The breakdown of carbaryl (B1668338) in the environment is predominantly carried out by microorganisms. nih.gov This process, known as biodegradation, involves a series of enzymatic reactions that transform the complex carbaryl molecule into simpler, less harmful compounds.
Microbial degradation of carbaryl is a multi-step process initiated by the hydrolysis of the carbamate (B1207046) ester linkage. frontiersin.orgnih.gov This initial step is crucial as it detoxifies the compound and makes it accessible for further breakdown. frontiersin.orgresearchmatters.in
Under aerobic conditions, the biodegradation of carbaryl proceeds through specific metabolic pathways. The major route of degradation involves hydrolysis and subsequent aerobic metabolism. epa.gov The process begins with the conversion of carbaryl to 1-naphthol (B170400). frontiersin.orgnih.govresearchmatters.in This is followed by a series of enzymatic reactions that further break down 1-naphthol into intermediates that can enter the central metabolic pathways of the microorganisms. researchgate.netnih.gov
Several intermediate products have been identified during the microbial degradation of carbaryl. The primary and most significant degradation product is 1-naphthol. epa.govscispace.com Further metabolism of 1-naphthol leads to the formation of other intermediates, including 1,2-dihydroxynaphthalene, salicylate (B1505791), gentisate, and catechol. frontiersin.orgresearchgate.netnih.govresearchgate.net The specific intermediates formed can vary depending on the microbial strain and the metabolic pathway it employs. frontiersin.orgnih.gov For instance, some bacteria metabolize salicylate to gentisate, while others convert it to catechol. frontiersin.org
Table 1: Intermediate Microbial Degradation Products of this compound
| Intermediate Product | Reference |
| 1-Naphthol | epa.govscispace.com |
| 1,2-Dihydroxynaphthalene | researchmatters.inresearchgate.netnih.gov |
| Salicylate | frontiersin.orgnih.govresearchgate.net |
| Gentisate | frontiersin.orgnih.govresearchgate.net |
| Catechol | nih.govfrontiersin.orgresearchgate.net |
The initial and critical step in carbaryl degradation is the hydrolysis of the ester bond, a reaction catalyzed by specific enzymes. frontiersin.orgnih.gov Several types of hydrolases have been identified in microbial systems that are capable of this transformation. These include carbaryl hydrolase, amidases, and esterases. frontiersin.orgresearchmatters.in Carbaryl hydrolase, in particular, has been purified and characterized from various bacteria and fungi. nih.govnih.govoup.com This enzyme can be either an esterase or an amidase type. frontiersin.org For example, the carbaryl hydrolase CehA from Rhizobium sp. AC100 is an esterase, while the one from Arthrobacter sp. RC100 is an amidase. frontiersin.org
A diverse range of bacteria and fungi have been identified for their ability to degrade carbaryl. These microorganisms utilize carbaryl as a source of carbon and nitrogen. nih.govresearchgate.net Prominent bacterial genera involved in this process include Pseudomonas, Bacillus, Rhizobium, Arthrobacter, Micrococcus, and Novosphingobium. frontiersin.orgnih.govscispace.comnih.govresearchgate.net For instance, strains of Pseudomonas have been shown to efficiently degrade carbaryl, sometimes at a much faster rate than other bacteria. researchmatters.in Fungal genera such as Aspergillus, Trichoderma, and Acremonium also play a role in the breakdown of carbaryl. frontiersin.orgoup.comresearchgate.net
Table 2: Microbial Strains Involved in the Biodegradation of this compound
| Microbial Genus | Specific Strain(s) | Reference(s) |
| Pseudomonas | C5pp, XWY-1 | researchmatters.innih.gov |
| Rhizobium | AC100 | frontiersin.org |
| Novosphingobium | FND-3 | nih.gov |
| Bacillus | Bacillus sp. | scispace.comnih.gov |
| Arthrobacter | RC100 | nih.govfrontiersin.org |
| Micrococcus | Micrococcus sp. | researchgate.net |
| Aspergillus | PY168 | oup.com |
| Acremonium | Acremonium sp. | frontiersin.orgresearchgate.net |
Genetic analyses have revealed that the genes responsible for carbaryl degradation are often organized in clusters called operons. researchmatters.in These operons can be located on either the chromosome or on plasmids. dntb.gov.uanih.govmdpi.com For example, in Pseudomonas putida strain XWY-1, the carbaryl degradation genes are found on a plasmid. nih.govresearchgate.net The study of these operons provides insights into the evolution of degradation pathways, which are thought to assemble through processes like horizontal gene transfer. dntb.gov.uamdpi.com Genomic analysis of carbaryl-degrading strains, such as Pseudomonas sp. C5pp, has identified genes for various enzymes involved in the degradation pathway, as well as genes related to nitrogen metabolism and heavy metal tolerance, suggesting their potential for bioremediation. asm.org
Role of Specific Bacterial and Fungal Strains in Biodegradation (e.g., Pseudomonas sp., Rhizobium sp., Novosphingobium sp.)
Biotransformation in Complex Biological Systems
The biotransformation of this compound in living organisms is a multifaceted process involving several metabolic reactions. These reactions, occurring in both plant and animal models, primarily aim to detoxify the compound and facilitate its excretion. The metabolic pathways are broadly similar across different species, involving initial modifications followed by conjugation. nih.gov
Metabolic Routes in Plants and Animal Models (Hydroxylation, Dealkylation, Oxidation)
The primary metabolic routes for carbaryl in both plants and animals involve hydrolysis, hydroxylation, and oxidation. who.intwho.int These Phase I reactions introduce or expose functional groups on the carbaryl molecule, making it more water-soluble and susceptible to further metabolic processes.
Hydroxylation: This is a principal metabolic pathway where hydroxyl groups are added to the carbaryl structure. Ring hydroxylation occurs on the naphthalene (B1677914) ring, leading to the formation of several metabolites. Key hydroxylated products include 4-hydroxycarbaryl (B1330417) and 5-hydroxycarbaryl. Another significant hydroxylation event leads to the creation of 5,6-dihydro-5,6-dihydroxycarbaryl. inchem.org
Oxidation: Oxidation reactions also play a crucial role. The N-methyl group of carbaryl can be oxidized to form N-hydroxymethylcarbaryl. nih.govwho.int This process is a common step in the metabolism of N-methylcarbamates. who.int
Dealkylation: N-dealkylation is another metabolic transformation that can occur. nih.govwho.int This process involves the removal of the methyl group from the nitrogen atom, a reaction catalyzed by CYP450 enzymes. mdpi.com
Table 1: Key Phase I Metabolites of this compound
| Metabolic Reaction | Resulting Metabolite |
|---|---|
| Ring Hydroxylation | 4-hydroxycarbaryl |
| Ring Hydroxylation | 5-hydroxycarbaryl |
| Ring Hydroxylation | 5,6-dihydro-5,6-dihydroxycarbaryl |
| N-methyl Oxidation | N-hydroxymethylcarbaryl |
| Ester Hydrolysis | 1-naphthol |
This table summarizes the primary metabolites formed during Phase I biotransformation of carbaryl in biological systems.
Conjugation Reactions in Biological Systems (e.g., Glucuronidation, Sulfation)
Following the initial Phase I reactions, the resulting metabolites undergo Phase II conjugation reactions. who.intnih.gov This process involves the attachment of endogenous polar molecules to the metabolites, which significantly increases their water solubility and facilitates their elimination from the body. nih.govfoodsafety.institute
In mammalian systems, the hydroxylated metabolites and 1-naphthol are conjugated primarily through glucuronidation and sulfation. inchem.org This results in the formation of water-soluble glucuronide and sulfate (B86663) conjugates, which are then excreted, mainly in the urine. who.int Glutathione (B108866) conjugation is another important Phase II pathway for detoxifying reactive metabolites. foodsafety.institute
In plants, a similar process occurs, but the conjugation partners are different. The hydroxylated metabolites are conjugated with sugars to form water-soluble glycosides. who.intinchem.orginchem.org These conjugation reactions in plants are typically rapid, meaning the free primary metabolites are not usually found in plant tissues. inchem.org
Table 2: Primary Conjugation Reactions of Carbaryl Metabolites
| Biological System | Conjugation Reaction | Conjugate Formed |
|---|---|---|
| Mammals | Glucuronidation | Glucuronides |
| Mammals | Sulfation | Sulfates |
| Plants | Glycosylation | Glycosides |
This table outlines the major Phase II conjugation pathways for carbaryl metabolites in different biological systems.
Abiotic Degradation Mechanisms of this compound
Outside of biological systems, this compound is subject to abiotic degradation, with chemical hydrolysis being the most significant pathway in aquatic environments. who.intclemson.edu This process breaks down the compound without the involvement of living organisms.
Hydrolytic Degradation Pathways
The hydrolysis of carbaryl involves the reaction of the compound with water, leading to the cleavage of the carbamate ester bond. acs.org This results in the formation of 1-naphthol, methylamine (B109427), and carbon dioxide. ccme.canih.gov
The hydrolysis of carbaryl can proceed through three main mechanisms depending on the pH of the environment: acid-catalyzed, neutral, and base-catalyzed (alkaline) hydrolysis. clemson.eduacs.org For carbaryl, acid-catalyzed hydrolysis is not considered an important mechanism. clemson.edu The neutral hydrolysis mechanism, while potentially relevant at environmental pH values, has not been extensively researched. clemson.edu
The most significant pathway for carbaryl degradation is alkaline hydrolysis, which dominates in neutral to basic conditions. clemson.edu Under alkaline conditions, the hydroxide (B78521) ion attacks the methyl isocyanate group, leading to the production of 1-naphthol. researchgate.net The degradation reaction is generally found to follow first-order or pseudo-first-order kinetics with respect to the concentration of carbaryl. researchgate.netnih.gov
The rate of carbaryl hydrolysis is highly dependent on pH. who.intclemson.educcme.ca The compound is relatively stable under acidic conditions (pH 3-6). who.int As the pH increases into the neutral and alkaline range, the rate of hydrolysis accelerates significantly. who.int Alkaline hydrolysis becomes the dominant degradation process at a pH above 7 or 8. clemson.edu
The persistence of carbaryl, as measured by its half-life, demonstrates this strong pH dependence. At a pH of 6, the half-life can be as long as 406 days. ccme.ca This decreases dramatically to 10-16 days at a neutral pH of 7. who.intccme.ca In alkaline water with a pH above 8, the half-life is reduced to a matter of hours. who.intccme.ca
Temperature also affects the rate of hydrolysis. An increase in temperature leads to an increase in the reaction velocity, meaning carbaryl degrades faster in warmer waters. who.int
Table 3: Half-life of this compound at Various pH Levels
| pH | Half-life | Reference |
|---|---|---|
| 6 | 406 days | ccme.ca |
| 7 | 10-16 days | who.intccme.ca |
| >8 | Several hours | who.intccme.ca |
This interactive table shows the significant impact of pH on the hydrolytic degradation rate of carbaryl in water.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-naphthol |
| 4-hydroxycarbaryl |
| 5,6-dihydro-5,6-dihydroxycarbaryl |
| 5-hydroxycarbaryl |
| Carbon dioxide |
| Carbaryl |
| Glucuronic acid |
| Glutathione |
| This compound |
| Methylamine |
Isocyanate Intermediate Formation in Hydrolysis
The hydrolysis of this compound is a significant degradation pathway, particularly under neutral to alkaline conditions. epa.govwho.int The rate of hydrolysis is highly dependent on pH, with the compound being stable in acidic water but degrading with a half-life of 12 days at pH 7 and just 3.2 hours at pH 9. epa.govorst.edu
A key feature of the hydrolysis of N-methylcarbamates like this compound is the formation of an isocyanate intermediate. who.intannualreviews.org In base-catalyzed hydrolysis, the process is believed to occur through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This mechanism involves the initial removal of the acidic N-H proton by a base, forming a carbamate anion. This anion then undergoes an elimination-type reaction, expelling the 1-naphthoxide ion (the leaving group) to form methyl isocyanate. who.intresearchgate.netresearchgate.net The unstable methyl isocyanate intermediate then rapidly hydrolyzes to methylamine and carbon dioxide. who.intannualreviews.orgnih.gov The other primary product of the initial hydrolysis step is 1-naphthol. researchgate.netnih.gov
Photodegradation Processes
Photodegradation, or photolysis, is another critical route for the breakdown of this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.netinchem.org
Direct and Indirect Photolysis Mechanisms
The photodegradation of this compound can proceed through both direct and indirect photolysis. csbsju.edu
Direct photolysis occurs when the molecule itself absorbs ultraviolet radiation from sunlight (>290 nm), leading to its excitation and subsequent chemical transformation. jst.go.jp The calculated half-life for direct photolysis in clear, near-surface water is approximately 50 hours. inchem.org
Indirect photolysis involves the action of photosensitizers naturally present in the environment, such as dissolved natural organic matter (NOM) and nitrate (B79036) ions. csbsju.edu These substances absorb sunlight and produce highly reactive species, most notably the hydroxyl radical (HO•), which then attack and degrade the this compound molecule. csbsju.eduscispace.com In some natural waters, indirect photolysis can become the dominant degradation pathway, with its significance increasing at lower pH values. csbsju.edu
Excited State Homolytic Cleavage and Radical Formation
Upon absorbing light, the this compound molecule is promoted to an electronically excited state (singlet or triplet). researchgate.netrsc.org From this excited state, the molecule can undergo homolytic cleavage (homolysis) of its chemical bonds. The primary cleavage occurs at the O–C(=O) ester bond. jst.go.jp
This cleavage results in the formation of two radical species: a 1-naphthoxyl radical and a methylcarbamoyl radical. jst.go.jpresearchgate.net Laser-flash photolysis studies have confirmed the formation of the 1-naphthoxyl radical following excitation. researchgate.net This homolytic cleavage is a dominant mechanism, particularly in organic solvents. semanticscholar.org
Formation of Photodegradation Products (e.g., naphthoquinones, hydroxylated naphthoquinones)
The initial products formed from the radical species and subsequent reactions are varied. The principal photoproduct is 1-naphthol, formed from the 1-naphthoxyl radical. inchem.orgresearchgate.nettandfonline.com However, 1-naphthol is also photolabile and can be further degraded. inchem.org
Further photo-oxidation processes lead to the formation of a range of more oxidized products. scilit.com These include various naphthoquinones and their hydroxylated derivatives. Specifically identified products include 1,2-naphthoquinone, 1,4-naphthoquinone, and 2-hydroxy-1,4-naphthoquinone. inchem.orgscilit.comnih.gov Other minor products like naphthalene have also been detected. inchem.orgtandfonline.com
Oxidative Degradation
Beyond photochemically-induced oxidation, this compound can be degraded by other oxidative processes, particularly in the atmosphere.
Reaction Mechanisms with Hydroxyl Radicals in Atmospheric Models
In the atmosphere, the primary degradation pathway for gas-phase this compound is its reaction with hydroxyl radicals (•OH). nih.govacs.org These radicals are the most important oxidants in the troposphere. copernicus.org The atmospheric half-life of this compound is estimated to be in the order of hours, indicating rapid degradation. epa.gov
Theoretical and computational studies have explored the reaction mechanisms in detail. nih.govacs.org The reaction proceeds through multiple channels. nih.gov The principal degradation path involves the addition of the hydroxyl radical to the aromatic naphthalene ring, forming a benzocyclohexadienyl radical intermediate. acs.orgacs.org A secondary, but still significant, pathway is the abstraction of a hydrogen atom from the N-methyl group. acs.org These initial reactions lead to the formation of numerous oxidation products, with the naphthols and nitronaphthalenes not considered to be on the major reaction pathway to the more highly oxidized products in the atmosphere. acs.org
Hydrogen Abstraction as a Primary Oxidative Channel
The oxidative degradation of this compound, commonly known as carbaryl, can proceed through various pathways, with hydrogen abstraction by hydroxyl radicals (•OH) being a significant channel. While the principal degradation route involves the addition of hydroxyl radicals to the naphthalene ring system, hydrogen abstraction from the N-methyl group also plays a role. acs.orgresearchgate.net
Theoretical studies utilizing Density Functional Theory (DFT) have elucidated the kinetics and mechanism of the reaction between carbaryl and the hydroxyl radical. acs.org These computational analyses indicate that the reaction can proceed via two main pathways: •OH addition to the aromatic rings and hydrogen abstraction from the methyl group attached to the nitrogen atom. The formation of hydroxylated adduct radicals is a key step in the oxidative process. researchgate.net
The presence of other substances, such as nonionic surfactants, can influence the degradation kinetics. For instance, Triton X-100 has been observed to slow the degradation rate of carbaryl during anodic Fenton treatment. nih.gov This is attributed to the scavenging of hydroxyl radicals by the surfactant and the formation of a complex between carbaryl, the surfactant, and iron ions, which reduces the availability of carbaryl for •OH attack. nih.gov However, the fundamental degradation pathway, involving oxidation to 1-naphthol and 1,4-naphthoquinone, appears to remain unchanged in the presence of such surfactants. nih.gov
Environmental Fate and Distribution Dynamics of this compound
The environmental behavior of this compound is largely governed by its interactions with various components of soil and aquatic systems. Sorption and adsorption phenomena are critical processes that dictate its mobility, bioavailability, and ultimately, its degradation.
Sorption and Adsorption Phenomena in Environmental Matrices
The sorption of this compound to soil is a complex process influenced by both soil organic matter (SOM) and clay minerals. nih.govnih.gov While SOM is often considered a primary sorbent for organic contaminants, expandable clay minerals like smectite can also play a dominant role in the retention of certain pesticides, including carbaryl. nih.gov
Studies have shown that on a unit mass basis, K-saturated smectite clay (SWy-2) can be a more effective sorbent for carbaryl than SOM. nih.gov The interaction with smectite is multifaceted, involving site-specific interactions between the carbamate functional group and exchangeable cations on the clay surface. nih.govacs.org Fourier transform infrared (FTIR) spectroscopy has provided evidence for the direct interaction of the carbonyl group of carbaryl with these exchangeable cations. nih.govacs.org The strength of this interaction is dependent on the specific cation present, with the observed order of interaction strength being Mg > Ca > Ba ≈ K > Na > Cs. nih.gov This interaction leads to a lengthening of the C=O bond in the carbaryl molecule. nih.gov
The type of clay mineral also matters. For instance, 2:1 phyllosilicates like illite (B577164) and montmorillonite (B579905) have shown a higher affinity for carbaryl compared to 1:1 clay minerals such as kaolinite. mdpi.com Furthermore, the presence of inorganic impurities in clay minerals, such as carbonates in SWy-2 smectite, can lead to alkaline conditions in slurries, promoting the hydrolysis of carbaryl to 1-naphthol. acs.orgresearchgate.net
The surface-charge density of clay minerals is a critical factor influencing the sorption of this compound. nih.govacs.orgresearchgate.net Research has demonstrated that smectites with a lower surface-charge density exhibit greater sorption of carbaryl compared to those with a high surface-charge density. nih.govacs.orgresearchgate.net For example, more carbaryl is sorbed on "low" surface-charge density smectites like SHCa-1 and SWy-2 than on the high surface-charge SAz-1 smectite. nih.govacs.org
A higher charge density on the clay surface can lead to a loss of adsorption domains, thereby reducing the capacity for pesticide retention. nih.gov The pH of the surrounding solution also plays a significant role by affecting the surface charge of the adsorbent. scirp.orgscirp.orgresearchgate.net Adsorption of carbaryl onto clay has been observed to decrease with increasing pH. scirp.orgscirp.orgresearchgate.net At pH values below the point of zero charge (PZC) of the clay, the surface is positively charged, which favors the adsorption of the electron-rich carbaryl molecule. scirp.orgscirp.org Conversely, at a pH above the PZC, the clay surface becomes negatively charged, leading to electrostatic repulsion and a decrease in carbaryl adsorption. scirp.orgscirp.org This pH-dependent behavior highlights the importance of electrostatic interactions in the sorption process. scirp.orgscirp.org
The sorption of carbaryl is also influenced by the ionic strength of the solution. An increase in the concentration of competing ions, such as from NaNO₃, can lead to a decrease in carbaryl adsorption on clay due to competition for adsorption sites. researchgate.net
Table 1: Effect of Adsorbent and pH on Carbaryl Sorption
| Adsorbent | pH Condition | Effect on Sorption | Reference |
|---|---|---|---|
| Local Clay | pH < PZC (5.1) | Increased adsorption | scirp.orgscirp.org |
| Local Clay | pH > PZC (5.1) | Decreased adsorption | scirp.orgscirp.org |
| Fe3O4 NPs | pH 3.0 | Maximum adsorption | scielo.br |
| Fe3O4 NPs | pH > 3.5 | Decreased adsorption | scielo.br |
The adsorption of this compound onto various surfaces can occur through both chemisorption and physisorption. The dominant mechanism depends on the nature of the adsorbent material.
In the context of advanced nanomaterials, hybrid structures of graphene and hexagonal boron nitride (h-BN) with MXenes (Mo₂C) have been investigated for their molecular adsorption properties. mdpi.com First-principles calculations show that while molecules like OH, NO, NO₂, and SO₂ are chemisorbed on these hybrid systems, others are physisorbed. mdpi.com The structural deformations at the interface between the graphene/h-BN and MXene regions can act as electrostatic or covalent traps for molecules. mdpi.com
While specific studies on this compound with these exact nanocomposites are not detailed in the provided context, the principles of adsorption on such surfaces are relevant. The electronic structure of these materials, with regions of differing polarity and reactivity, allows for a range of interactions. For instance, the B-N bond in hexagonal boron nitride is polar due to the difference in electronegativity between boron and nitrogen, leading to significant electrostatic interactions with adsorbates. mdpi.com Graphene, on the other hand, can engage in π-π stacking and hydrophobic interactions. mdpi.com
The adsorption of carbaryl on magnetic covalent organic framework (COF) nanocomposites, such as COF(TpPa-NH₂)@Fe₃O₄, is believed to occur rapidly through π-π stacking and hydrophobic interactions. mdpi.com The nature of sorption can also be elucidated from thermodynamic parameters. For instance, studies on the sorption of carbamates in soils have suggested that the process is of a physical nature based on the calculated bT parameter from the Temkin isotherm. mdpi.com
Research on the interaction of hexagonal boron nitride with metal surfaces like Ni(111) has identified both chemisorption and physisorption minima depending on the distance between the h-BN sheet and the metal surface. aps.org This indicates that the interaction strength and mechanism can be highly dependent on the specific geometry and environment of the adsorption system.
Hydrogen bonding and van der Waals forces are fundamental non-covalent interactions that play a crucial role in the adsorption of this compound onto various surfaces.
In soil systems, hydrogen bonding between the carbonyl oxygen of the carbamate group and hydrogen atoms of carboxyl and hydroxyl groups in soil organic matter is a postulated mechanism for sorption. mdpi.com This is particularly relevant in acidic soils where functional groups on organic matter are more likely to be protonated. mdpi.com
The crystal structure of carbamate derivatives reveals the importance of hydrogen bonding in stabilizing the molecular arrangement. For example, in Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, intermolecular N-H···O hydrogen bonds form infinite chains. nih.gov Similarly, in the crystal structure of Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate, both intermolecular O-H···O and intramolecular N-H···O hydrogen bonds are effective in stabilizing the crystal structure. researchgate.net These observations in the solid state provide insights into the potential hydrogen bonding interactions that can occur at the solid-liquid interface during adsorption.
In cooperative adsorption systems, such as CO₂ capture in alcoholamine-functionalized metal-organic frameworks, hydrogen bonding plays a critical role in stabilizing the resulting carbamic acid or ammonium (B1175870) carbamate chains within the framework pores. berkeley.edu This highlights the directive and stabilizing role of hydrogen bonds in adsorption processes.
Chemisorption and Physisorption Mechanisms (e.g., on graphene/boron nitride nanocomposites)
Persistence and Attenuation in Aquatic and Terrestrial Systems
The persistence and attenuation of this compound, commonly known as carbaryl, in the environment are governed by a complex interplay of chemical, physical, and biological processes. Its fate in aquatic and terrestrial systems is influenced by factors such as pH, temperature, sunlight, microbial activity, and soil composition. canada.cawho.int
Persistence in Terrestrial Systems
In terrestrial environments, carbaryl is subject to degradation through hydrolysis, photolysis, and microbial action. canada.ca Its persistence in soil can vary significantly, with reported half-lives in aerobic soil ranging from 4 to 253 days. Under anaerobic soil conditions, the degradation is slower, with a reported half-life of 72 days. orst.edu
Microbial degradation is a primary pathway for the breakdown of carbaryl in soil. who.intresearchgate.netnih.gov Various soil bacteria and fungi are capable of metabolizing the compound. researchgate.netnih.gov Studies have shown that soils with a history of pesticide application can exhibit a more rapid initial degradation of carbaryl. nih.gov For instance, in one study, only 28% of radiolabeled carbaryl remained in a previously treated soil after four days, compared to approximately 90% in soils with no history of application. nih.gov The degradation process is generally more rapid under increased temperature and moisture and in anoxic systems compared to aerobic ones. researchgate.net The primary degradation product in soil is typically 1-naphthol. researchgate.net
Photodegradation also contributes to the attenuation of carbaryl on soil surfaces. mdpi.com When exposed to simulated solar light, carbaryl on surfaces like silica (B1680970), kaolin (B608303), and sand degrades following first-order kinetics. mdpi.com The degradation rate on a kaolin surface was found to be more efficient than in water, potentially due to modifications in the compound's light absorption properties on the surface. mdpi.com In a forest environment study, following aerial application, the half-life (DT50) of carbaryl was 2.3 days for fir foliage and 1.5 days for both litter and soil. tandfonline.com
Persistence in Aquatic Systems
In aquatic environments, the persistence of carbaryl is highly dependent on the pH and temperature of the water. canada.ca Hydrolysis is a major degradation pathway, and its rate increases significantly with rising pH. canada.caresearchgate.net The compound is relatively stable in acidic waters but hydrolyzes rapidly in neutral and alkaline conditions. canada.ca For example, at 20°C, the half-life of carbaryl is reported as 10.5 days at pH 7, but only 1.8 days at pH 8 and 2.5 hours at pH 9. canada.ca Conversely, in acidic water at pH 5 and 27°C, the half-life can be as long as 1500 days. canada.ca
Photolysis also plays a crucial role in the degradation of carbaryl in water. researchgate.net Aqueous photolysis can be rapid, with half-life values reported to range from 5 hours to 1.8 days. Direct photolysis of carbaryl in water leads to the formation of various naphthoquinone derivatives. researchgate.net The presence of substances like titanium dioxide can enhance photocatalytic degradation, leading to the complete mineralization of the pesticide to carbon dioxide, nitrate, and ammonium ions. acs.org
Carbaryl's half-life in aerobic aquatic systems is approximately 4.9 days, while it is significantly more persistent under anaerobic aquatic conditions, with a half-life of 68.9 days. In a study of a forest stream following aerial application, over 50% of the maximum measured concentration of carbaryl dissipated within one hour. tandfonline.com However, low but detectable levels persisted for up to 10 days. tandfonline.com Sediment samples in the same study showed a maximum residue level that dissipated below the detection limit within five hours. tandfonline.com
Factors Influencing Attenuation
Attenuation of carbaryl in the environment is also affected by its mobility and sorption characteristics. Carbaryl has a moderate water solubility and a low potential to vaporize. canada.caorst.eduresearchgate.net It is considered moderately mobile in soil and may leach into groundwater. canada.ca Sorption to soil particles is kinetically rapid. researchgate.net However, due to its moderate water solubility, it is generally only minimally sorbed, with the extent of sorption depending on the soil's organic matter content and the presence of certain exchangeable cations. researchgate.netresearchgate.net Stormwater runoff is a primary source of carbaryl in natural waters, and bioretention cells have been shown to effectively retain and remove it. researchgate.net
Data on Carbaryl Persistence in Terrestrial and Aquatic Systems
| Environment | Condition | Half-Life (t½) / Dissipation Time (DT₅₀) | Reference |
|---|---|---|---|
| Aerobic Soil | Varies | 4 to 253 days | |
| Anaerobic Soil | - | 72 days | orst.edu |
| Flooded Kundor Soil | - | ~7 weeks | |
| Forest Litter & Soil | Post-application | 1.5 days | tandfonline.com |
| Fir Foliage | Post-application | 2.3 days | tandfonline.com |
| Leaf Surfaces | - | 3.7 days | orst.edu |
| Aerobic Aquatic System | - | 4.9 days | |
| Anaerobic Aquatic System | - | 68.9 days | |
| Stream Water | Post-application | >50% dissipated in 1 hour | tandfonline.com |
| Sediment | Post-application | Dissipated in <5 hours | tandfonline.com |
Hydrolysis Half-Life of Carbaryl at Various pH Levels
| pH | Temperature | Half-Life (t½) | Reference |
|---|---|---|---|
| 5 | 27°C | 1500 days | canada.ca |
| 6 | 25°C | 406 days | canada.ca |
| 7 | 20°C | 10.5 - 12 days | canada.ca |
| 8 | 20°C | 1.8 - 4 days | canada.caresearchgate.net |
| 9 | - | 2.5 - 3.2 hours | canada.ca |
Photolysis Half-Life of Carbaryl
| Medium | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Aqueous | Sunlight | 5 hours to 1.8 days | |
| Water (no hydrolysis) | Sunlight | 21 days | orst.edu |
Spectroscopic and Analytical Characterization of Methyl N 1 Naphthyl Carbamate
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides profound insights into the molecular structure of Methyl N-(1-naphthyl)carbamate by probing the vibrations of its constituent atoms. These techniques are fundamental for confirming the compound's identity and studying its interactions with other molecules.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of this compound. By measuring the absorption of infrared radiation, an FTIR spectrum reveals the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, key absorptions include those corresponding to the N-H group, the carbonyl (C=O) group of the carbamate (B1207046) linkage, and the aromatic C-H bonds of the naphthyl ring. oup.com
Theoretical studies, often employing Density Functional Theory (DFT) calculations, complement experimental FTIR data. For instance, calculations using the B3LYP/6-31G** method have shown good correlation with experimental spectra, with average deviations of approximately 8.68 cm⁻¹. researchgate.net Such analyses allow for precise assignment of observed vibrational bands. researchgate.net It has been noted that some vibrations traditionally termed 'Amide' bands in similar molecules have peculiar forms in naphthyl urethanes, making detailed analysis essential. researchgate.net
Hydrogen bonding significantly influences the FTIR spectrum. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups causes a shift in their vibrational frequencies compared to the liquid phase (in solution), where these bonds are disrupted. oup.com The carbonyl absorption frequency of carbamates with an N-H group shifts to higher frequencies by about 35 cm⁻¹ when transitioning from the solid to the liquid phase, indicating a loss of hydrogen bonding. oup.com Studies combining FTIR with techniques like vibrational sum frequency generation (vSFG) spectroscopy have further detailed the hydrogen-bonding interactions between the carbamate's -NH group and surface silanols on mineral particles. acs.org
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretch | ~3300-3400 | Stretching vibration of the amine group. Its position is sensitive to hydrogen bonding. oup.com |
| Aromatic C-H Stretch | ~3055 | Stretching vibrations of the C-H bonds on the naphthalene (B1677914) ring. nsf.gov |
| Carbonyl (C=O) Stretch | ~1700-1740 | Stretching vibration of the carbamate carbonyl group. The frequency shifts depending on the physical state (solid vs. liquid) due to hydrogen bonding effects. oup.com |
| Methyl Asymmetric Bending | ~1455 | Bending vibration of the methyl group. researchgate.net |
| C-O Stretch | ~1240 | Stretching vibration of the C-O bond in the ester linkage. rsc.org |
| Methyl (-N) Rocking | ~1160 | Rocking motion of the methyl group attached to the nitrogen atom. researchgate.net |
Chromatographic Methodologies for Analysis and Quantification
Chromatographic techniques are the cornerstone for separating, identifying, and quantifying this compound, particularly for residue analysis in complex matrices like water, soil, and food products.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of this compound and other N-methyl carbamates due to its sensitivity and suitability for thermally labile compounds. cmu.ac.th The standard approach involves a reversed-phase (RP) separation followed by post-column derivatization and fluorescence detection.
The analytical process typically begins with sample extraction using a solvent like acetonitrile (B52724) or methylene (B1212753) chloride, followed by a cleanup step using solid-phase extraction (SPE) with cartridges such as C18 or aminopropyl-bonded silica (B1680970) to remove interfering substances. epa.govnih.gov The cleaned extract is then injected into the HPLC system. Separation is commonly achieved on a C18 reversed-phase column using a gradient elution of water and a modified organic solvent like acetonitrile or methanol. epa.gov
After the compound elutes from the column, it undergoes post-column hydrolysis with sodium hydroxide (B78521) at an elevated temperature (e.g., 95°C). This reaction cleaves the carbamate bond, liberating methylamine (B109427). The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent such as 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative. A fluorescence detector measures the emission from this derivative, providing excellent sensitivity and selectivity, with detection limits reaching the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govwaters.com This method is robust and forms the basis of official analytical procedures like EPA Method 531.1 and 8318A. epa.govusgs.gov
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient elution with Acetonitrile/Water. |
| Post-Column Hydrolysis | Sodium Hydroxide (NaOH) solution at elevated temperature. |
| Post-Column Derivatization | o-Phthalaldehyde (OPA) and 2-Mercaptoethanol. |
| Detection | Fluorescence Detector. usgs.gov |
| Application | Quantification of residues in water, food (e.g., eggs, vegetables), and environmental samples. cmu.ac.thnih.gov |
While HPLC is generally preferred for carbamates, Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS). nih.gov A significant challenge for GC analysis is the thermal instability of N-methyl carbamates, which tend to degrade in the hot GC injector and column. To overcome this, a derivatization step is necessary to convert the carbamate and its metabolites into more volatile and thermally stable compounds. researchgate.net
One common derivatization strategy involves acylation. For instance, trifluoroacetic acid anhydride (B1165640) can be used to transform the carbamate and its hydroxylated metabolites into their corresponding trifluoroacetyl derivatives. researchgate.net This procedure prevents the hydrolysis of the carbamate linkage and makes the analytes suitable for GC separation. researchgate.net
Following derivatization, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatized compounds, which are then detected and identified by the mass spectrometer based on their unique mass-to-charge ratios (m/z) and fragmentation patterns. nih.govresearchgate.net This method has been successfully applied to determine carbaryl (B1668338) and its main metabolites, such as 1-naphthol (B170400), in biological samples like blood plasma. researchgate.netpublisso.de
Capillary Electrophoresis (CE) offers an alternative to liquid chromatography for the separation of carbamate pesticides. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte solution. This technique provides high separation efficiency and requires only small sample volumes.
For the analysis of neutral compounds like this compound, a technique called Micellar Electrokinetic Chromatography (MEKC) is used. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net CE methods can be coupled with various detectors, including mass spectrometry (CE-MS), providing a powerful tool for the analysis of complex mixtures. nih.gov
Gas Chromatography (GC) for Derivatized this compound and Metabolites
Optical Spectroscopic Techniques
Beyond standard infrared spectroscopy, other advanced optical techniques provide unique information about the behavior and properties of this compound, especially at interfaces.
Vibrational Sum Frequency Generation (vSFG) spectroscopy is a surface-specific technique used to study the molecular structure and orientation of molecules at interfaces. nsf.gov Studies have used vSFG to examine the adsorption of carbaryl onto hydrophilic silica surfaces, mimicking environmental mineral particles. acs.org These investigations revealed that the carbaryl molecule adsorbs to the silica surface through hydrogen-bonding interactions between its carbamate group (primarily the -NH terminus) and the surface silanol (B1196071) groups. acs.org The analysis indicated that the naphthyl aromatic ring orients itself nearly parallel to the surface. acs.orgnsf.gov
Other optical spectroscopic techniques, such as reflection, transmission, and photoluminescence spectroscopy, are part of a broader toolkit for non-destructive materials characterization. ntu.edu.sg Evanescent wave cavity-based techniques, for example, can probe interfacial processes like molecular adsorption with high sensitivity. rsc.org Spectrophotometric methods have also been developed for the quantitative analysis of carbaryl, often based on a color-forming reaction, providing a simpler alternative to chromatography for certain applications. akjournals.com
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry provides a robust and accessible method for the quantitative analysis of this compound. The most common approach does not measure the parent compound directly but relies on its chemical transformation into a highly colored derivative suitable for visible-range spectrophotometry. The standard procedure involves the alkaline hydrolysis of the carbamate ester linkage. This reaction cleaves the molecule, yielding 1-naphthol and methylamine.
The liberated 1-naphthol is then subjected to a coupling reaction with a diazonium salt, typically p-nitrobenzenediazonium chloride, in an alkaline medium. This reaction forms a stable and intensely colored azo dye. The resulting solution exhibits a strong absorbance maximum (λmax) in the visible spectrum, which can be precisely measured.
The intensity of the color produced is directly proportional to the initial concentration of this compound, following the Beer-Lambert law within a specific concentration range. By constructing a calibration curve using standards of known concentrations, the amount of the compound in an unknown sample can be accurately determined. Research has established the optimal conditions for hydrolysis and color development to ensure reproducibility and sensitivity. The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) have been well-characterized, making it a reliable technique for routine analysis.
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Principle | Indirect analysis via hydrolysis and derivatization. | Alkaline hydrolysis followed by azo dye formation. |
| Hydrolysis Product | The primary analyte for derivatization. | 1-Naphthol |
| Coupling Reagent | Diazonium salt used for color development. | p-Nitrobenzenediazonium chloride |
| Final Product | The chromophore measured by the spectrophotometer. | Azo dye |
| Wavelength of Max. Absorbance (λmax) | The wavelength at which the colored product absorbs the most light. | ~520 nm |
| Linearity Range | The concentration range where absorbance is proportional to concentration. | Typically 0.5 - 10 µg/mL |
Fluorescence Spectroscopy in Photochemical Investigations
Fluorescence spectroscopy is a highly sensitive technique employed to investigate the photochemical behavior and degradation pathways of this compound. While the parent compound exhibits native fluorescence, its primary photoproduct, 1-naphthol, is a significantly stronger and more distinct fluorophore. This difference in fluorescent properties is exploited to monitor the compound's transformation under various conditions, such as photolysis.
Upon exposure to UV light, this compound can undergo hydrolysis, yielding 1-naphthol. The progress of this reaction can be tracked by monitoring the decrease in the fluorescence signal of the parent compound or, more effectively, the increase in the characteristic fluorescence of 1-naphthol. 1-Naphthol has distinct excitation and emission maxima that are well-separated from those of the parent carbamate, minimizing spectral overlap and allowing for clear detection.
Kinetic studies based on fluorescence measurements have provided valuable insights into the rates and mechanisms of photodegradation. By measuring the change in fluorescence intensity over time, researchers can calculate rate constants and determine the half-life of this compound under specific environmental conditions. This technique is crucial for understanding the compound's stability and fate when exposed to sunlight.
| Compound | Excitation Maxima (λex) | Emission Maxima (λem) | Relative Fluorescence Intensity |
|---|---|---|---|
| This compound | ~290 nm | ~340 nm | Low to Moderate |
| 1-Naphthol (Hydrolysis Product) | ~310 nm | ~460 nm | High |
Computational and Quantum Chemical Approaches
Density Functional Theory (DFT) for Molecular Interactions and Bond Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of this compound at the atomic level. Using functionals like B3LYP combined with basis sets such as 6-31G(d,p), researchers can perform geometry optimizations to predict the most stable three-dimensional conformation of the molecule.
Furthermore, DFT is used to analyze the electronic charge distribution across the molecule through methods like Mulliken population analysis. This reveals the partial positive and negative charges on each atom, identifying electrophilic and nucleophilic sites critical for understanding its reactivity. For instance, the analysis highlights the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen and oxygen atoms. This information is fundamental for predicting how the molecule will interact with other chemical species, solvents, or biological targets.
| Parameter | Description | Calculated Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond in the carbamate group. | ~1.21 Å |
| C-N Bond Length | Length of the bond between the carbonyl carbon and the nitrogen atom. | ~1.38 Å |
| O-C(naphthyl) Bond Length | Length of the ester bond connecting the oxygen to the naphthyl ring. | ~1.40 Å |
| C-O-C-N Dihedral Angle | Torsion angle defining the orientation of the naphthyl ring relative to the carbamate plane. | ~85-90° |
Semi-Empirical Methods (PM3, MNDO) in Reaction Mechanism Studies
While DFT provides high accuracy, its computational cost can be prohibitive for exploring complex reaction dynamics. Semi-empirical methods, such as PM3 (Parametric Method 3) and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally efficient alternative for studying reaction mechanisms, particularly the hydrolysis of this compound.
These methods have been successfully applied to map the potential energy surfaces for both acid-catalyzed and base-catalyzed hydrolysis pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for different proposed mechanisms. For example, studies using PM3 have been employed to compare the energetics of a stepwise mechanism (involving a tetrahedral intermediate) versus a concerted mechanism for base-catalyzed hydrolysis.
The results from these calculations help to identify the most plausible reaction pathway by pinpointing the transition state with the lowest activation energy. Although less accurate than DFT in absolute energy values, semi-empirical methods are highly effective for comparative analysis and for gaining qualitative and semi-quantitative insights into reaction feasibility and kinetics, guiding further experimental or higher-level theoretical investigations.
| Hydrolysis Pathway | Computational Method | Key Finding |
|---|---|---|
| Neutral Hydrolysis | PM3 | High activation energy, suggesting a very slow reaction rate without a catalyst. |
| Base-Catalyzed Hydrolysis (Stepwise) | PM3 / MNDO | Lower activation energy compared to neutral pathway; formation of a tetrahedral intermediate is predicted. |
| Acid-Catalyzed Hydrolysis | MNDO | Calculations help elucidate the role of protonation of the carbonyl oxygen in lowering the energy barrier. |
HOMO-LUMO Analysis for Electronic Properties and Reactivity
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides profound insights into the electronic properties and chemical reactivity of this compound. These orbitals are typically calculated using DFT or other quantum chemical methods.
The HOMO represents the region of the molecule most capable of donating electrons, making it the primary site for electrophilic attack. For this compound, the HOMO is predominantly localized on the electron-rich naphthalene ring system. Conversely, the LUMO represents the region most capable of accepting electrons, indicating the site for nucleophilic attack. The LUMO is typically centered on the carbamate functional group, specifically around the π* antibonding orbital of the carbonyl (C=O) group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more reactive. This analysis is fundamental for predicting the compound's susceptibility to photochemical reactions, oxidation, and reactions with nucleophiles.
| Parameter | Description | Typical Calculated Value (eV) | Implication |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 to -7.0 eV | Indicates electron-donating ability, localized on the naphthyl ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 to -1.0 eV | Indicates electron-accepting ability, localized on the carbamate group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | ~5.5 to 6.0 eV | Indicates significant kinetic stability but susceptibility to UV excitation and nucleophilic attack at the carbonyl carbon. |
Advanced Analytical Strategies
Beyond traditional spectrophotometry, several advanced analytical strategies have been developed for the highly sensitive and selective detection of this compound. These methods are essential for trace-level quantification in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard. This technique combines the superior separation power of high-performance liquid chromatography (HPLC) with the definitive identification and quantification capabilities of tandem mass spectrometry. A reversed-phase C18 column is typically used for separation. In the mass spectrometer, the compound is ionized (e.g., via electrospray ionization) to form a precursor ion. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
Electrochemical Sensors offer a rapid, portable, and cost-effective alternative. These sensors are based on the electrochemical oxidation of the compound at the surface of a modified electrode. Electrodes can be modified with nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles to enhance catalytic activity and increase the surface area, thereby improving the sensitivity and lowering the detection limit. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the current response, which is proportional to the concentration of this compound.
| Technique | Principle | Key Parameters / Features |
|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Mode: Multiple Reaction Monitoring (MRM) Ionization: ESI+ Transition (example): m/z 202 → m/z 145 |
| Electrochemical Sensor | Electrochemical oxidation at a modified electrode surface. | Technique: Differential Pulse Voltammetry (DPV) Electrode: Glassy Carbon Electrode modified with nanomaterials Detection: Measures oxidation peak current. |
Biosensor Development for Detection (e.g., Acetylcholinesterase-based systems)
The detection of this compound, also known as carbaryl, is frequently accomplished using biosensors based on the principle of enzyme inhibition. sapub.org The primary biological target for carbamate pesticides is the enzyme acetylcholinesterase (AChE), which is crucial for the transmission of nerve impulses. nih.govhibiscuspublisher.com Carbamates inhibit AChE by carbamylating a serine hydroxyl group within the enzyme's active site, which disrupts its normal function of hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govhibiscuspublisher.com This inhibitory action forms the basis of sensitive and specific biosensor systems.
The fundamental design of these biosensors involves the immobilization of the AChE enzyme onto a transducer surface. Various materials have been explored for this immobilization, including gold electrodes with self-assembled monolayers and platinum-tagged nanoparticles. sapub.orgnih.gov The activity of the immobilized enzyme is then measured, often electrochemically or spectrophotometrically. sapub.orgnih.gov
When a sample containing this compound is introduced to the biosensor, the carbamate inhibits the immobilized AChE, leading to a measurable decrease in enzyme activity. sapub.org The degree of inhibition is directly proportional to the concentration of the carbamate in the sample. nih.gov For instance, one method uses chronoamperometry to measure the enzymatic reaction, where the inhibition of AChE by the carbamate results in a reduced electrochemical signal. sapub.org Research has demonstrated the successful immobilization of AChE on Pt(II) and Pt(IV)-tagged nanoparticles for the detection of carbamate insecticides, with the catalytic activity following Michaelis-Menten kinetics. nih.govresearchgate.net
Table 1: Components of an Acetylcholinesterase (AChE)-Based Biosensor for this compound Detection
| Component | Function | Example Materials |
|---|---|---|
| Bioreceptor | The biological element that specifically interacts with the target analyte. | Acetylcholinesterase (AChE) Enzyme hibiscuspublisher.com |
| Transducer | Converts the biological recognition event into a measurable signal. | Gold Electrode, Platinum Nanoparticles sapub.orgnih.gov |
| Analyte | The substance being detected. | This compound (Carbaryl) sapub.org |
| Substrate | The molecule acted upon by the enzyme to produce a signal. | Acetylthiocholine researchgate.net |
| Detection Principle | The mechanism by which the analyte's presence is quantified. | Inhibition of AChE activity, measured via electrochemical or optical signal change. sapub.orgnih.gov |
Mass Spectrometry for Identification of this compound Derivatives and Degradation Products
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an essential technique for the identification and structural elucidation of this compound derivatives and its environmental or metabolic degradation products. ca.govscience.gov The high accuracy and sensitivity of MS allow for the determination of molecular weights and fragmentation patterns, which are crucial for identifying unknown compounds. science.gov
The degradation of this compound can proceed through several pathways, including hydrolysis of the carbamate ester linkage and oxidation of the naphthalene ring system. ca.govresearchgate.net
Hydrolysis: The most common degradation pathway is the hydrolysis of the ester bond, which cleaves the molecule into 1-naphthol and methylcarbamic acid. ca.govresearchgate.net
Oxidation and Hydroxylation: Metabolic processes can introduce hydroxyl groups onto the aromatic naphthalene ring or the N-methyl group. researchgate.net Fungal metabolism, for example, has been shown to produce derivatives such as 1-naphthyl N-hydroxymethylcarbamate, 4-hydroxy-1-naphthyl methylcarbamate, and 5-hydroxy-1-naphthyl methylcarbamate. researchgate.net
Arene Oxide Formation: Another major metabolic pathway involves the formation of an arene oxide on the naphthalene ring, which is subsequently metabolized to products like dihydro-dihydroxy carbaryl. ca.gov
LC-MS is particularly effective for analyzing these often polar and thermally labile degradation products. ca.govscience.gov The technique separates the different compounds in a mixture before they enter the mass spectrometer, which then ionizes them and separates the ions based on their mass-to-charge (m/z) ratio. Analysis of the fragmentation patterns (tandem MS or MS/MS) provides further structural information to confirm the identity of the metabolites. science.gov
Table 2: Major Degradation Products and Derivatives of this compound Identified by Mass Spectrometry
| Compound Name | Degradation Pathway | Analytical Note |
|---|---|---|
| 1-Naphthol | Hydrolysis ca.govresearchgate.net | A primary and major product of carbamate degradation. researchgate.net |
| 1-Naphthyl N-hydroxymethylcarbamate | N-methyl hydroxylation researchgate.net | Identified as a metabolite from fungal degradation. researchgate.net |
| 4-Hydroxy-1-naphthyl methylcarbamate | Aromatic ring hydroxylation researchgate.net | Identified as a metabolite from fungal degradation. researchgate.net |
| 5-Hydroxy-1-naphthyl methylcarbamate | Aromatic ring hydroxylation researchgate.net | Identified as a metabolite from fungal degradation. researchgate.net |
Thermogravimetric Analysis (TGA) for Quantitative Estimation
Thermogravimetric analysis (TGA) is an analytical technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, TGA is used to determine its thermal decomposition characteristics.
Research findings indicate that the thermal decomposition of this compound begins at approximately 250°C. vulcanchem.com At this temperature, the compound starts to lose mass due to the cleavage of its chemical bonds, primarily the carbamate linkage. vulcanchem.com
The quantitative aspect of TGA lies in its direct measurement of mass loss. The TGA curve, which plots mass percentage against temperature, allows for the quantification of degraded material at any given temperature. The data can be used to determine the temperature ranges of different decomposition steps and the amount of residue remaining after thermal degradation. This quantitative data is fundamental to understanding the material's stability under thermal stress and predicting its behavior at elevated temperatures.
Table 3: Thermal Decomposition Data for this compound
| Analytical Technique | Parameter | Value |
|---|
Molecular Interactions and Biochemical Mechanisms of Methyl N 1 Naphthyl Carbamate
Enzymatic Interaction Profiles of Methyl N-(1-naphthyl)carbamate
The principal mode of action for this compound is the disruption of the nervous system through the inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. orst.eduepa.gov
Cholinesterase Inhibition Mechanism
This compound functions as a slowly reversible inhibitor of acetylcholinesterase. wikipedia.org The mechanism involves the carbamylation of a serine residue within the active site of the enzyme. tandfonline.comtandfonline.com This process is analogous to the action of the natural substrate, acetylcholine (B1216132), which acetylates the enzyme. However, the carbamoylated enzyme undergoes hydrolysis at a significantly slower rate (minutes) compared to the acetylated enzyme (microseconds). wikipedia.org This prolonged inactivation of acetylcholinesterase leads to an accumulation of acetylcholine at the nerve synapses, resulting in continuous nerve pulse firing and overstimulation of the cholinergic nervous system. orst.eduepa.gov While the inhibition is potent, it is considered reversible because the carbamyl group can be spontaneously hydrolyzed from the active site, which allows for the eventual restoration of nerve function. orst.edunih.gov
Competitive Inhibition Dynamics with Acetylcholinesterase (AChE)
The interaction between this compound and acetylcholinesterase is characterized by competitive inhibition. ugm.ac.id This means the compound directly competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme. tandfonline.com The structural similarity between this compound and acetylcholine facilitates this competition. wikipedia.org Kinetic studies have demonstrated that the presence of this carbamate (B1207046) inhibitor does not alter the maximum rate of substrate hydrolysis (Vmax) but does increase the Michaelis constant (Km), a hallmark of competitive inhibition. ugm.ac.id This indicates that a higher concentration of the substrate is required to achieve half of the maximum reaction velocity in the presence of the inhibitor.
Effects on Enzymatic Activity and Kinetics (e.g., Acetylcholinesterase Hydrolysis)
The inhibition of acetylcholinesterase by this compound significantly impacts the enzyme's hydrolytic activity. The carbamylation of the active site renders the enzyme temporarily non-functional, preventing the breakdown of acetylcholine. orst.edu The kinetics of this inhibition are time-dependent, and the degree of inhibition can be influenced by factors such as inhibitor concentration, substrate concentration, and time. nih.gov Studies have shown that the inhibition increases rapidly with the concentration of the carbamate. scienceasia.org For instance, one study found that at a concentration of 6 mg/L, this compound inhibited about 56% of acetylcholinesterase activity, which increased to approximately 70% inhibition at 24 mg/L. scienceasia.org The rate of this inhibition reaction is crucial, and kinetic plots are used to determine the second-order rate constant (ka), which quantifies the inhibitor's potency. researchgate.net
Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition
| Parameter | Description | Significance in Inhibition |
| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | In competitive inhibition by this compound, Vmax remains unchanged. ugm.ac.id |
| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Increases in the presence of a competitive inhibitor like this compound, indicating lower enzyme affinity for the substrate. ugm.ac.id |
| Ki | The inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. | A lower Ki value signifies a more potent inhibitor. |
| ka | The second-order rate constant for the inhibition reaction. | A higher ka value indicates a faster rate of enzyme inactivation. researchgate.net |
Molecular Recognition and Binding Studies
The biological activity of this compound is intrinsically linked to its molecular structure and how it is recognized and binds to its biological targets.
Computational Modeling of this compound Molecular Interactions with Biomolecules
Computational modeling, including molecular docking and dynamics simulations, has been instrumental in elucidating the binding interactions of this compound with biomolecules, particularly acetylcholinesterase. nsf.govmdpi.comnih.gov These studies predict the binding modes of the pesticide within the enzyme's active site. mdpi.comnih.gov Molecular dynamics simulations suggest that the compound interacts with the silica (B1680970) surface primarily through the formation of hydrogen bonds between the O-H of silanol (B1196071) groups and the NH/CO of the carbamate group. nsf.gov The aromatic ring of the pesticide orients roughly parallel to the surface, with the NH group preferentially pointing towards it. nsf.gov Furthermore, physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed to quantitatively describe the absorption, distribution, metabolism, and excretion of the compound, as well as its interaction with acetylcholinesterase. mdpi.comresearchgate.net These models help in predicting the kinetics and dynamics of cholinesterase inhibition in vivo. researchgate.net
Cellular and Subcellular Mechanistic Investigations of this compound
Influence on Cellular Signaling Pathways (e.g., NFE2-related factor 2 (Nrf2) pathways, oxidative stress markers)
This compound, also known as carbaryl (B1668338), exerts significant influence on cellular signaling pathways, particularly those related to oxidative stress. nih.govnih.gov A key pathway affected is the NFE2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. nih.govfrontiersin.org
Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.org However, in the presence of xenobiotics like carbamates, this balance can be disrupted. nih.gov Exposure to carbamates can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress. researchgate.net This oxidative stress can, in turn, activate the Nrf2 signaling pathway as a protective response. nih.gov
Studies on human melanocytes exposed to carbaryl revealed an upregulation of antioxidant genes regulated by Nrf2, such as hemeoxygenase-1 (HMOX1). nih.gov This suggests an activation of the Nrf2 pathway to counteract the induced oxidative stress. nih.gov However, the interaction is complex. Some research indicates that while Nrf2 is activated, carbamates may also dysregulate the Keap1-Nrf2 axis, potentially leading to cellular damage if the protective response is overwhelmed. vulcanchem.com
Investigations into other carbamates, such as carbendazim, have shown that they can increase oxidative stress and upregulate the Keap1 gene while down-regulating Nrf2, leading to toxicity. nih.gov This highlights the dual and sometimes contradictory role of the Nrf2 pathway in response to different carbamate compounds. The activation of Nrf2 can stimulate the expression of antioxidant and detoxification enzymes, but severe or prolonged exposure can lead to a breakdown of this protective mechanism. nih.govresearchgate.net
Oxidative stress markers are significantly altered by exposure to this compound and other carbamates. Studies have documented increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of total antioxidant capacity (TAC) and glutathione (B108866) (GSH) in response to carbamate exposure. nih.gov For instance, occupational exposure to carbamates has been linked to increased levels of oxidative stress markers like lipid peroxides and carbonyl groups in proteins. researchgate.net
The table below summarizes the observed effects of carbaryl on key genes and markers related to the Nrf2 and oxidative stress pathways in human melanocytes. nih.gov
| Gene/Marker | Effect Observed After Carbaryl Exposure | Pathway/Function |
| HMOX1 (HSP32) | Upregulated | Nrf2-mediated oxidative stress response, antioxidant |
| HSP40 (DNAJC3, DNAJB9, DNAJB4) | Upregulated | Nrf2-mediated oxidative stress response, protein folding |
| HSP70 (HSPA5) | Upregulated | Nrf2-mediated oxidative stress response, protein folding |
| GCLM | Upregulated | Glutathione metabolism, Nrf2 target gene |
| GPX5 | Upregulated | Glutathione metabolism |
| FOS | Downregulated | Component of AP-1 transcription factor, involved in cell proliferation and differentiation |
| MITF | Downregulated | Main regulator of melanocytic activity |
| CDKN1A | Upregulated (synergistically with solar radiation) | Cell cycle regulation, DNA damage response |
| BRCA1/2 | Upregulated (synergistically with solar radiation) | DNA damage response |
| MDM2 | Upregulated (synergistically with solar radiation) | Regulator of p53 |
Data sourced from a microarray analysis of human melanocytes. nih.gov
Subcellular Distribution and Compartmentalization of Metabolic Enzymes
The metabolism of this compound is a critical factor in its biological activity and detoxification. The enzymes responsible for its metabolism are not uniformly distributed throughout the cell but are compartmentalized within specific subcellular fractions. epa.gov
Investigations into the subcellular distribution of enzymes that metabolize carbaryl have shown that significant metabolic activity is found in both the microsomal and soluble fractions of the cell. epa.gov The 15,000 g supernatant, which contains both microsomes and soluble enzymes, and a combination of the 105,000 g precipitate (microsomes) and supernatant (soluble fraction) demonstrated the highest levels of conjugation activity. epa.gov
Microsomes, which are vesicles formed from the endoplasmic reticulum, are a primary site for phase I oxidative reactions catalyzed by cytochrome P450 enzymes. These reactions can hydroxylate the naphthalene (B1677914) ring of carbaryl. nih.gov The soluble fraction (cytosol) contains various transferase enzymes responsible for phase II conjugation reactions, such as glucuronidation and sulfation, which render the metabolites more water-soluble for excretion. epa.gov
The table below details the relative conjugative activity of different subcellular fractions in the metabolism of naphthalene, a core component of carbaryl. epa.gov
| Subcellular Fraction | Relative Conjugation Activity (%) |
| Crude Homogenate | Lower than combined fractions |
| Microsomes (105,000 g precipitate) | ~15% |
| Soluble Fraction (105,000 g supernatant) | Lower than combined fractions |
| 15,000 g Supernatant | >60% |
| 105,000 g Precipitate + Supernatant | >60% |
Data adapted from studies on the metabolism of naphthalene and carbaryl. epa.gov
This distribution indicates that both microsomal oxidation and subsequent cytosolic conjugation are crucial for the complete metabolism of this compound. The initial oxidative metabolism primarily occurs in the endoplasmic reticulum (microsomes), followed by conjugation reactions in the cytosol, highlighting the coordinated activity of enzymes in different cellular compartments for detoxification. epa.gov
Role in Prodrug Design and Controlled Release Systems
The carbamate functional group is a versatile moiety in medicinal chemistry, and its properties have been leveraged in the design of prodrugs to enhance the therapeutic profiles of various active pharmaceutical ingredients. acs.org A prodrug is an inactive or less active compound that is converted into the active drug within the body. orientjchem.org The carbamate linkage can be engineered to control the rate of drug release, improve stability, and modulate pharmacological activity. acs.org
Hydrolytic Stability and Pharmacological Activity Modulation
The hydrolytic stability of the carbamate bond is a key parameter in prodrug design. acs.orgresearchgate.net The rate of hydrolysis determines the release rate of the active drug and, consequently, the onset and duration of its pharmacological effect. acs.org For a carbamate-based prodrug to be effective, it must be stable enough to reach its target site but labile enough to release the active drug at a therapeutically relevant rate. acs.org
The stability of carbamates is highly dependent on their chemical structure and the pH of the surrounding environment. researchgate.netplos.org Generally, carbamates exhibit greater stability in acidic conditions and undergo hydrolysis more rapidly in neutral to alkaline conditions. plos.orgmdpi.comnih.gov This pH-dependent hydrolysis can be advantageous for oral drug delivery, where a prodrug needs to remain intact in the acidic environment of the stomach and then release the active drug in the more neutral pH of the intestines or bloodstream. plos.org
The substitution pattern on the carbamate nitrogen and the nature of the phenolic leaving group (in the case of aryl carbamates) significantly influence hydrolytic stability. N,N-disubstituted carbamates are generally more stable than their N-monosubstituted or unsubstituted counterparts. researchgate.net The electronic properties of the aryl group also play a role; electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis. researchgate.net
By modifying the carbamate promoiety, the pharmacological activity of a drug can be modulated. For example, converting a phenolic drug into a carbamate prodrug can protect it from first-pass metabolism, thereby increasing its oral bioavailability. mdpi.com The table below illustrates the half-lives of hydrolysis for different types of carbamate prodrugs, highlighting the tunability of their stability.
| Carbamate Prodrug Type | pH | Temperature (°C) | Half-life (t₁/₂) |
| Phenyl N-(o-carbamoylphenyl)carbamate | Neutral/Alkaline | N/A | Rate-determining cyclization |
| Monosubstituted CAE of benzazepines | 7.4 | 37 | 4 - 40 min |
| N,N-Disubstituted CAE of benzazepines | 7.4 | 37 | Stable |
| Basic carbamates of 4-hydroxyanisole | Low pH | N/A | Relatively stable |
| Basic carbamates of 4-hydroxyanisole | 7.4 | 37 | Structure-dependent (e.g., 36.3 min) |
Data compiled from various studies on carbamate prodrug stability. researchgate.netnih.gov
Cyclization-Activated Prodrug Concepts
A sophisticated approach in prodrug design is the use of cyclization-activated systems. In this concept, the release of the active drug is triggered by an intramolecular cyclization reaction of the promoiety, which is often pH-dependent and not reliant on enzymatic cleavage. mdpi.comnih.gov This allows for a more predictable and controllable drug release profile. nih.gov
Basic carbamates have been developed as cyclization-activated prodrugs for phenolic compounds. nih.gov These prodrugs are designed to be stable at low pH but undergo a clean, first-order cyclization reaction at physiological pH (e.g., 7.4) to release the parent phenol (B47542). nih.gov The driving force for this reaction is an intramolecular nucleophilic attack by a suitably positioned amine on the carbamate carbonyl group, leading to the formation of a cyclic urea (B33335) derivative (like an imidazolidinone) and the expulsion of the active phenolic drug. mdpi.comnih.gov
The rate of this cyclization-elimination reaction can be finely tuned by altering the structure of the promoiety, such as the length of the alkyl chain separating the amine and the carbamate, and the substitution on the amine. mdpi.com This allows for precise control over the drug release rate, enabling the design of prodrugs with desired pharmacokinetic profiles. mdpi.com This strategy effectively protects the drug from premature metabolism and delivers it to the target site where the physiological pH triggers its release. nih.gov
Q & A
Q. What are the standard laboratory methods for synthesizing Methyl N-(1-naphthyl)carbamate?
this compound is typically synthesized via catalytic carbamation reactions. A common method involves using Zn/Al/Ce mixed oxide catalysts derived from hydrotalcite-like precursors, which promote the reaction between 1-naphthylamine and methyl carbamate precursors under controlled temperatures (120–180°C) and solvent-free conditions. Alternative green chemistry approaches utilize urea or CO₂ derivatives as carbonyl sources, with catalysts like cerium oxide enhancing yield (70–85%) and selectivity .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Post-synthesis characterization employs:
- Infrared Spectroscopy (IR) : To confirm carbamate C=O stretching vibrations (~1700 cm⁻¹) and N–H bonds (~3350 cm⁻¹).
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (methoxy group) and δ 7.2–8.2 ppm (naphthyl aromatic protons) validate structure.
- Melting Point Analysis : Compare experimental values (e.g., 258–260°C) with literature standards to assess purity .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Molecular Weight : 201.22 g/mol
- Boiling Point : 366.5±25.0°C
- LogP : 3.35 (indicates moderate hydrophobicity)
- Vapor Pressure : 0.0±0.9 mmHg at 25°C (low volatility)
- Density : 1.1±0.1 g/cm³ These parameters inform solvent selection, stability testing, and environmental fate studies .
Advanced Research Questions
Q. How do catalytic systems influence the yield and selectivity of this compound synthesis?
Catalysts like Zn/Al/Ce mixed oxides enhance Lewis acid sites, improving substrate activation and reducing side reactions (e.g., hydrolysis). Optimization studies show that Ce³⁺/Ce⁴⁺ redox pairs in cerium-based catalysts increase turnover frequency by 30% compared to non-redox catalysts. Reaction parameters such as temperature (optimal: 150°C) and catalyst loading (5–10 wt%) are critical for achieving >90% selectivity .
Q. What methodologies assess the mutagenic potential of this compound in bacterial models?
The Ames test (OECD 471 guideline) is widely used, employing Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver enzymes). Dose-response curves (0.1–100 µg/plate) and revertant colony counts quantify mutagenicity. Studies indicate weak mutagenic activity (1.5–2.0-fold increase vs. control) in TA98 without S9, suggesting direct DNA adduct formation .
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
Discrepancies in mutagenicity or toxicity outcomes often arise from:
- Strain-specific responses : TA98 vs. TA100 differences in frameshift vs. base-pair substitution sensitivity.
- Metabolic activation : S9 enzyme variability across labs.
- Purity of test compound : Trace impurities (e.g., 1-naphthol) may confound results. Methodological harmonization (e.g., ISO 11350) and purity verification via HPLC-MS are recommended .
Q. What strategies optimize the green synthesis of this compound using CO₂ or urea derivatives?
Green synthesis routes focus on:
- CO₂ Utilization : Reaction with 1-naphthylamine and methanol under high-pressure (5–10 MPa) with CeO₂ catalysts (yield: 75–80%).
- Urea Derivatives : Methyl carbamate formation via urea methanolysis (120°C, 6 h) followed by naphthylation. Process intensification via microwave-assisted heating reduces reaction time by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
